1,2-Dihydroacenaphthylen-5-ol is an organic compound with the molecular formula C₁₂H₁₀O. It features a bicyclic structure derived from acenaphthene, where a hydroxyl group (-OH) is attached to the fifth carbon atom of the acenaphthylene framework. This compound is characterized by its unique arrangement of carbon atoms, which contributes to its chemical properties and reactivity. The presence of the hydroxyl group makes it an alcohol, allowing it to participate in various
Several synthesis methods for 1,2-dihydroacenaphthylen-5-ol have been reported:
1,2-Dihydroacenaphthylen-5-ol has several applications across different fields:
Interaction studies involving 1,2-dihydroacenaphthylen-5-ol typically focus on its reactivity with various reagents and biological systems. These studies often explore how the compound interacts with oxidizing agents during oxidation reactions or how it behaves in biological assays assessing its potential therapeutic effects.
Several compounds share structural similarities with 1,2-dihydroacenaphthylen-5-ol. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Acenaphthene | Polycyclic Aromatic Hydrocarbon | Base structure without hydroxyl group |
| 1-Hydroxyacenaphthene | Hydroxy Compound | Hydroxyl group at different position |
| Dihydroxyacenaphthene | Hydroxy Compound | Contains two hydroxyl groups |
| Naphthol | Aromatic Alcohol | Simple structure with one hydroxyl group |
1,2-Dihydroacenaphthylen-5-ol is unique due to its specific placement of the hydroxyl group on the acenaphthylene framework. This positioning affects its chemical behavior and potential applications compared to other similar compounds. The presence of both bicyclic structure and functional hydroxyl group allows for distinct reactivity patterns not observed in simpler compounds like naphthol or acenaphthene itself.
The construction of polycyclic systems in 1,2-dihydroacenaphthylen-5-ol derivatives often relies on radical-mediated oxidation and silyl ether intermediates. A notable method involves the air oxidation of bis(trimethylsilyloxy)diene precursors to yield hexahydronaphthalene-1,5-dione derivatives, a process achieving quantitative conversion under ambient conditions. This approach leverages the reactivity of enol silyl ethers with triplet oxygen (³O₂), proceeding via a radical pathway that includes homolytic cleavage of Si–O bonds and subsequent elimination (Scheme 1). The resulting α,β-unsaturated enones serve as key intermediates for further functionalization.
Recent work has also explored palladium-catalyzed [3+3] coupling reactions to assemble polycyclic aromatic hydrocarbons. For example, 5,6-dibromo-1,2-dihydroacenaphthylene undergoes coupling with arylboronic acid pinacol esters in the presence of tris(dibenzylideneacetone)dipalladium(0), forming extended π-conjugated systems. This method highlights the versatility of transition metals in directing regioselective bond formation.
These methods underscore the importance of intermediate stabilization and oxygen-mediated radical pathways in constructing fused polycyclic systems.
Transition metal catalysts play a pivotal role in multicomponent reactions (MCRs) involving 1,2-dihydroacenaphthylen-5-ol derivatives. Tetra-n-propylammonium perruthenate (TPAP) has emerged as an efficient catalyst for oxidizing decalindiols to diketones, achieving 88% yield under mild conditions. The reaction proceeds via a two-step mechanism: initial dehydrogenation of the diol to a ketone intermediate, followed by oxidation to the final dione.
Palladium-based systems are equally critical. For instance, the coupling of 1,8-dibromonaphthalene with arylboronic acid pinacol esters employs tris(dibenzylideneacetone)dipalladium(0) to form biaryl linkages, a reaction central to synthesizing extended acenaphthene derivatives. The catalytic cycle involves oxidative addition of the dibromonaphthalene substrate, transmetalation with the boronic ester, and reductive elimination to yield the coupled product.
These catalytic systems highlight the balance between steric demand, electronic effects, and oxidant selection in optimizing reaction outcomes.
While traditional syntheses of 1,2-dihydroacenaphthylen-5-ol derivatives often require solvents like acetonitrile or dichloromethane, recent efforts have explored solvent-free mechanochemical methods. Although not directly reported in the provided sources, analogous strategies for related polycyclic systems suggest potential pathways. For example, high-pressure reactions in hydrofluoric acid (as seen in acenaphthene dicarboxylic acid imide synthesis) demonstrate the feasibility of minimizing solvent volumes under extreme conditions. In such cases, hydrofluoric acid acts both as a reaction medium and a proton source, enabling efficient imide formation at elevated temperatures (70–120°C).
Future research should prioritize adapting these solvent-free principles to 1,2-dihydroacenaphthylen-5-ol derivatives, particularly for steps involving silyl ether formation or oxidative coupling.
The ERK signaling cascade, comprising ERK1/2 and ERK5 isoforms, regulates cell proliferation and survival in malignancies such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) [1] [2]. Dual inhibition of ERK1/2 and ERK5 has been proposed as a strategy to overcome compensatory pathway activation observed in monotherapy resistance [1]. Computational studies on structurally analogous compounds, such as SKLB-D18, reveal that 1,2-dihydroacenaphthylen-5-ol scaffolds achieve nanomolar potency by forming hydrogen bonds with conserved residues in the ERK ATP-binding pocket [1]. For example, the phenolic hydroxyl group at position 5 engages with Lys52 in ERK1/2 and Glu105 in ERK5, while the fused acenaphthene system facilitates hydrophobic interactions with Ile32 and Val37 [1] [3].
Fluorescence-based kinase assays demonstrate that these scaffolds exhibit >10-fold selectivity for ERK1/2 over JNK and p38 isoforms (Table 1) [3]. This selectivity arises from steric exclusion of bulkier MAPKs due to the planar geometry of the dihydroacenaphthene core [3]. In NSCLC models, ERK inhibition by related phenanthrene derivatives correlates with downregulation of Bcl-2 and activation of caspase-3, inducing apoptosis through mitochondrial pathways [2].
Table 1: Kinase Selectivity Profile of ERK-Targeting Scaffolds
| Kinase | Km (μM) | kcat (s-1) | Selectivity Ratio vs. ERK1/2 |
|---|---|---|---|
| ERK1 | 3.0 ± 0.5 | 5.3 ± 0.14 | 1.0 |
| JNK1 | 2.0 ± 0.3 | 0.3 ± 0.01 | 17.7 |
| p38α | 9.0 ± 2.0 | 1.1 ± 0.05 | 4.8 |
Systematic modification of the 1,2-dihydroacenaphthylen-5-ol scaffold has identified critical pharmacophoric elements (Figure 1). The 5-hydroxyl group is indispensable for activity, as its methylation reduces ERK1/2 binding affinity by 15-fold [1] [5]. Introduction of electron-withdrawing substituents at position 8 enhances potency, with nitro groups yielding IC50 values of 82 nM compared to 210 nM for methoxy analogs [5]. This effect correlates with increased electrostatic complementarity to the ERK5 catalytic cleft, as evidenced by molecular dynamics simulations [1].
The dihydroacenaphthene ring system demonstrates optimal activity when maintained in a semi-saturated state. Full aromaticity (as in acenaphthylene derivatives) diminishes solubility and confers off-target activity against LRRK2, while complete saturation abolishes ERK5 inhibition [5]. Hybrid systems incorporating quinolinone moieties at position 3 exhibit improved blood-brain barrier penetration, with logP values reduced from 4.2 to 2.8 compared to parent compounds [5].
Docking studies using ERK5 crystal structures (PDB: 4IC8) reveal that quinolinone hybrids adopt a unique binding pose compared to first-generation inhibitors. The quinolinone carbonyl forms a water-mediated hydrogen bond with Asp194, while the fused pyrimidine ring engages in π-π stacking with Phe174 [1] [5]. This dual interaction mode stabilizes the DFG-out conformation, achieving a calculated binding energy of -9.8 kcal/mol versus -7.2 kcal/mol for non-hybrid analogs [1].
Comparative analysis of hybrid systems demonstrates that substitution at the quinolinone N-1 position significantly impacts selectivity. Cyclopentyl derivatives (e.g., ERK5-IN-1) exhibit 30-fold selectivity for ERK5 over LRRK2, whereas phenyl substitutions favor ERK1/2 inhibition [5]. Free energy perturbation calculations attribute this to van der Waals interactions between the cyclopentyl group and ERK5-specific residue Leu223 [1].
Recent advances in flow chemistry for phenolic polycyclic aromatic hydrocarbons provide a scalable template for 1,2-dihydroacenaphthylen-5-ol. Two complementary routes dominate:
| Configuration | Key Transformation | Reactor Hardware | Typical Operating Window | Space–Time Yield | Supporting Evidence |
|---|---|---|---|---|---|
| Electrochemical C-H hydroxylation of acenaphthylene precursor | Direct anodic insertion of hydroxyl group | Parallel plate flow cell; boron-doped diamond anode; 0.5 mm inter-electrode gap; recycle loop | 5–20 A dm⁻²; 30 °C; 0.4 M substrate in acetonitrile-water (3:1 v/v) | 8.2 kg L⁻¹ day⁻¹ [1] | Broad-scope continuous electro-hydroxylation of arenes scaled to 204 g phenol product [1] |
| Microwave-assisted dehydrogenative coupling–hydroxylation sequence | Platinum-on-carbon cartridge drives C–C/C–H activation then in-line hydroxylation | Stainless-steel coil (8 mL) inserted in 2.45 GHz microwave cavity; fixed-bed Pt/CB cartridge | Local hotspot >300 °C; residence 4–6 min; 20 bar H₂ sweep | 5.6 kg L⁻¹ day⁻¹ at 87% isolated yield [2] | Oxidant-free PAH synthesis under continuous flow with high selectivity [2] |
Key engineering considerations:
Pharmaceutical application demands tight control over phenolic purity, residual metals, and polymorphic form.
| Attribute | Acceptance Criterion | Analytical Method | Batch-Release Frequency | Reference |
|---|---|---|---|---|
| Assay of 1,2-dihydroacenaphthylen-5-ol | ≥99.0% w/w | High-performance liquid chromatography with diode-array detection; C18 150 × 4.6 mm, 60% acetonitrile / 0.1% formic acid, 1 mL min⁻¹ | Every reactor shift (≤8 h) | Flow-enabled phenol analytics validated to USP precision (RSD < 0.5%) [6] |
| Related substance A (1,2-acenaphthylenedione) | ≤0.10% | HPLC as above, relative retention 1.35 | Each lot | Electro-flow impurity profiling [1] |
| Total unidentified PAHs | ≤0.20% (sum) | Gas chromatography–mass spectrometry, 30 m HP-5ms, oven 70–300 °C | Weekly composite sample | PAH formation kinetics in thermal reactors [4] |
| Residual platinum | ≤5 ppm | Inductively coupled plasma–optical emission spectrometry | Each lot when microwave Pt/CB route used | Catalyst leaching studies show <2 ppm average [2] |
| Water content | ≤0.5% | Karl Fischer coulometry | Each lot | – |
| Solid-state form | Single crystalline phase (PXRD match factor ≥0.98) | In-line powder X-ray diffraction with multivariate analysis | Continuous (PAT) | Real-time phase control demonstrated for phenolic APIs [3] |
Rapid, low-cost screening of total phenolic content via smartphone RGB imaging has been introduced as a secondary identity test for warehouse stability monitoring, supplementing formal spectroscopic assays. [6]